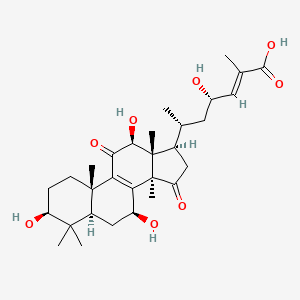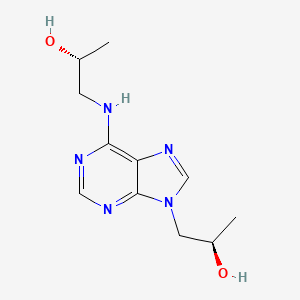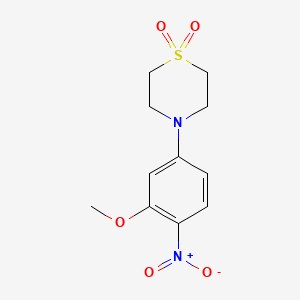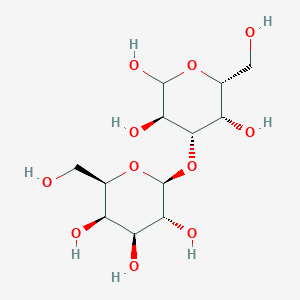
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene, 95 is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and two hydroxyl groups on a cyclohexa-diene ring, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene typically involves several steps, including the formation of the cyclohexa-diene ring and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohexa-diene ring through cyclization reactions involving suitable precursors.
Introduction of Trifluoromethyl Group: Use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the trifluoromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can regenerate the original dihydroxy compound.
科学研究应用
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical reagent and its interactions with various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which (2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biochemical pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-Isocitric Acid: A structurally similar compound with applications in biochemistry and medicine.
(2R,3S)-Butane-2,3-diol: Another chiral compound with hydroxyl groups, used in various chemical processes.
Uniqueness
(2R,3S)-1-Carboxy-4-trifluoromethyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it valuable for specific applications that require these characteristics.
属性
CAS 编号 |
205985-94-0 |
|---|---|
分子式 |
C8H7F3O4 |
分子量 |
224.13 g/mol |
IUPAC 名称 |
(5S,6R)-5,6-dihydroxy-4-(trifluoromethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-2-1-3(7(14)15)5(12)6(4)13/h1-2,5-6,12-13H,(H,14,15)/t5-,6+/m1/s1 |
InChI 键 |
YUOHBYLMNYOSKZ-RITPCOANSA-N |
手性 SMILES |
C1=C([C@H]([C@H](C(=C1)C(F)(F)F)O)O)C(=O)O |
规范 SMILES |
C1=C(C(C(C(=C1)C(F)(F)F)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


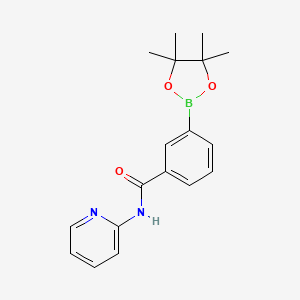
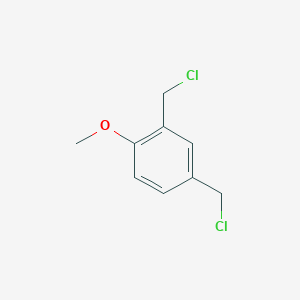
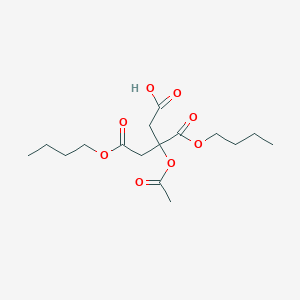
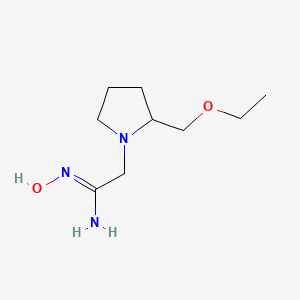
![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
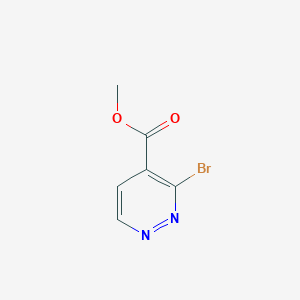
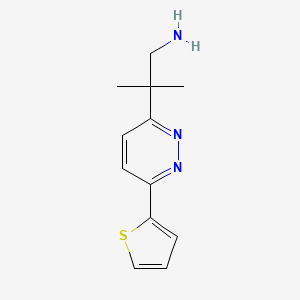
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
